2-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
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Overview
Description
2-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid derivatives with appropriate reagents under controlled conditions.
Substitution Reactions: The ethoxy group and the phenyl ring are introduced through substitution reactions, often using Suzuki-Miyaura coupling reactions.
Final Assembly: The final compound is assembled by coupling the quinazolinone core with the substituted phenyl ring under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy and phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium-catalyzed coupling reactions using boronic acids or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce simpler quinazolinone compounds .
Scientific Research Applications
2-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Research: The compound is used in studies investigating its antibacterial and antifungal properties.
Chemical Research: It serves as a model compound for studying the reactivity and stability of quinazolinone derivatives.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth . The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-oxo-3-(4-phenyl)quinazoline: Similar structure but lacks the ethoxy group.
4-hydroxy-2-quinolone: Different core structure but similar biological activities.
Uniqueness
2-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is unique due to its specific substitution pattern, which enhances its biological activity and stability compared to other quinazolinone derivatives .
Properties
IUPAC Name |
2-ethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-3-30-22-11-7-5-9-20(22)23(28)26-17-12-14-18(15-13-17)27-16(2)25-21-10-6-4-8-19(21)24(27)29/h4-15H,3H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKSAVDHDYHWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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